2-[(9-Benzylpurin-6-yl)amino]ethanol
Description
2-[(9-Benzylpurin-6-yl)amino]ethanol is a purine derivative featuring a benzyl group at the N9 position and a 2-aminoethanol substituent at the C6 position. This compound belongs to the class of 6,9-disubstituted purines, which are structurally analogous to adenosine but modified to enhance pharmacological properties. The benzyl group at N9 contributes to lipophilicity, while the polar 2-aminoethanol moiety at C6 may improve aqueous solubility and hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2-[(9-benzylpurin-6-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-7-6-15-13-12-14(17-9-16-13)19(10-18-12)8-11-4-2-1-3-5-11/h1-5,9-10,20H,6-8H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVSVHTVIDXQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-Benzylpurin-6-yl)amino]ethanol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with corresponding dipeptides as nucleophiles . This method ensures the enantiomeric purity of the target compound, which is confirmed by chiral high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(9-Benzylpurin-6-yl)amino]ethanol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (such as chlorine) with a nucleophile (such as an amino group).
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can lead to the formation of different oxidation states of the compound.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or dipeptides, and the reaction is typically carried out in the presence of a base.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of purine derivatives with different substituents, while oxidation and reduction can result in various oxidation states of the compound.
Scientific Research Applications
2-[(9-Benzylpurin-6-yl)amino]ethanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(9-Benzylpurin-6-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among 6,9-disubstituted purines lie in the substituents at N9 and C6, which critically influence physicochemical properties and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected 6,9-Disubstituted Purines
Physicochemical and Spectroscopic Data
Table 2: Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight | pKa (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| This compound | C₁₄H₁₅N₅O | 285.31 | 3.36 ± 0.10 | 12.5 (H₂O) |
| N-Benzyl-9-isopropyl-9H-purin-6-amine | C₁₅H₁₇N₅ | 267.33 | 4.12 ± 0.15 | 2.3 (DMSO) |
| 6-(Benzyloxy)-9-benzyl-9H-purin-2-amine | C₁₉H₁₇N₅O | 331.37 | 2.85 ± 0.20 | 0.8 (CHCl₃) |
- NMR Data: For this compound, ¹H NMR (CDCl₃) shows characteristic peaks at δ 8.35 (s, 1H, H8), 7.45–7.30 (m, 5H, benzyl), and 3.75 (t, 2H, CH₂OH) .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-[(9-Benzylpurin-6-yl)amino]ethanol?
- Methodological Answer : Synthesis typically involves alkylation of purine derivatives at the N9 position using benzyl halides, followed by substitution at C6 with ethanolamine derivatives. For example, 9-benzyl-6-chloropurine intermediates can react with ethanolamine under basic conditions (e.g., Na₂CO₃) to form the target compound. Multi-step protocols may require purification via column chromatography and characterization using NMR and mass spectrometry .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.5 ppm) and ethanolamine side-chain signals.
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (313.35 g/mol) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve 3D geometry, including bond angles and torsional strain in the purine-ethanolamine linkage .
Q. What intermediates are critical in its synthesis?
- Methodological Answer : Key intermediates include:
- 9-Benzyl-6-chloropurine : Synthesized via alkylation of 6-chloropurine with benzyl bromide.
- Ethanolamine derivatives : Prepared by protecting amine groups (e.g., Boc-protection) to avoid side reactions during coupling. Monitor intermediates using TLC with solvents like CHCl₃:MeOH (8.5:1.5) .
Advanced Research Questions
Q. How can racemization during coupling reactions be mitigated?
- Methodological Answer : Racemization occurs during carbodiimide-mediated coupling (e.g., DCC/HOBt) due to chirally labile intermediates. Mitigation strategies include:
- Low-temperature reactions : Conduct couplings at 0–4°C to stabilize intermediates.
- Chiral HPLC : Monitor enantiomeric purity post-synthesis (e.g., 6:4 diastereomer ratios resolved using Chiralpak® columns).
- Alternative coupling agents : Use HATU or PyBOP, which reduce racemization compared to DCC .
Q. What analytical methods resolve contradictions in stereochemical outcomes?
- Methodological Answer : Conflicting stereochemical data (e.g., unexpected diastereomer ratios) can arise from imidazole-mediated racemization. To resolve:
- Isotopic labeling : Track proton transfer using deuterated solvents.
- Kinetic studies : Compare racemization rates in 7-deazapurine analogs (lacking N7) to isolate contributing factors.
- DFT calculations : Model transition states to identify dominant racemization pathways .
Q. How is binding affinity to biological targets evaluated quantitatively?
- Methodological Answer : Use biophysical assays:
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) and measure real-time binding kinetics (KD, kon/koff).
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during ligand-receptor interactions.
- Fluorescence Polarization : Compete with fluorescent probes (e.g., ATP analogs) to estimate IC50 values .
Q. What strategies optimize reaction yields in large-scale syntheses?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading.
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12h to 1h) for steps like benzyl group introduction.
- Continuous-flow systems : Improve reproducibility in purine-ethanolamine coupling steps .
Data Contradiction Analysis
Example : Conflicting reports on racemization mechanisms in N-(purin-6-yl)-α-amino acids.
- : Initial hypotheses suggested imidazole Nπ participation (analogous to histidine racemization). However, racemization persisted in 7-deazapurine derivatives (lacking N7), implying alternative pathways.
- Resolution : Use comparative kinetics and computational modeling to identify solvent-assisted proton transfer as a dominant mechanism, independent of purine N7 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
